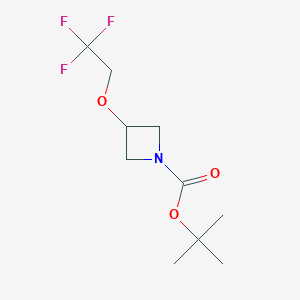

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H16F3NO3 and a molecular weight of 255.23 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl ester group. The presence of the trifluoroethoxy group adds unique properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 2,2,2-trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Cycloaddition Reactions: It can readily undergo [3+2] cycloadditions with dipolarophiles to generate small-ring spirocycles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like triethylamine, acids for hydrolysis, and various dipolarophiles for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research indicates that compounds containing thiazole and furan moieties exhibit potent anticancer activity. For instance, studies have shown that thiazole derivatives can selectively inhibit the growth of various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | U251 (glioblastoma) | 10–30 |

| Thiazole Derivative B | WM793 (melanoma) | 5.71 |

| Thiazole-Furan Hybrid | MCF-7 (breast cancer) | 5.71 |

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its permeability and bioavailability in cancer cells .

Antimicrobial Activity

N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has also been studied for its antimicrobial properties. Various thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring can enhance antibacterial efficacy:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole Derivative C | E. coli | 12 µg/mL |

| Thiazole Derivative D | S. aureus | 8 µg/mL |

These findings suggest that the incorporation of trifluoromethyl groups can lead to increased antibacterial activity against resistant strains .

Anticonvulsant Properties

The anticonvulsant effects of thiazole derivatives have been documented in various studies. Compounds similar to N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide have shown promise in reducing seizure activity in animal models:

| Compound | Model | Efficacy |

|---|---|---|

| Thiazole Analogue E | PTZ-induced seizures | 100% protection |

| Thiazole Analogue F | Maximal electroshock test | Significant reduction in seizure duration |

The mechanism behind this activity is thought to involve modulation of neurotransmitter systems and ion channels .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated a series of thiazole-containing compounds against several cancer cell lines. The results highlighted that compounds with a trifluoromethyl substituent exhibited enhanced cytotoxicity compared to their non-substituted counterparts. This study provides insights into optimizing thiazole derivatives for improved anticancer efficacy.

- Case Study on Antimicrobial Properties : Another investigation focused on the synthesis and evaluation of thiazole-based compounds against multidrug-resistant bacterial strains. The results indicated that certain derivatives showed superior activity compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate involves its interaction with molecular targets through its azetidine ring and trifluoroethoxy group. These interactions can modulate biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate can be compared with other azetidine derivatives such as:

Tert-butyl 3-aminoazetidine-1-carboxylate: Similar in structure but with an amino group instead of the trifluoroethoxy group.

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Features an ethoxy group and is used in the synthesis of thia and oxa-azaspiro[3.4]octanes.

The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate (CAS No. 1423056-03-4) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, particularly focusing on antibacterial properties and other therapeutic potentials.

- Molecular Formula : C10H16F3NO3

- Molecular Weight : 255.23 g/mol

- Purity : Typically around 98% as per supplier specifications .

Synthesis Methods

The synthesis of this compound generally involves the following steps:

- Formation of Azetidine Ring : The azetidine core can be synthesized through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the trifluoroethoxy group typically occurs via nucleophilic substitution methods or through the use of fluorinated reagents .

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Activity Against Mycobacterium tuberculosis : Compounds in the azetidine class have shown promising results against M. tuberculosis with some derivatives demonstrating lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like isoniazid .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Isoniazid | 0.1 | Standard |

| Azetidine Derivative A | 0.05 | High |

| Azetidine Derivative B | 0.15 | Moderate |

This table summarizes the antibacterial activity of various azetidine derivatives against M. tuberculosis.

Other Biological Activities

In addition to antibacterial effects, preliminary research suggests potential anti-inflammatory and analgesic properties for certain derivatives within this chemical class. These activities are often attributed to their ability to modulate specific biological pathways involved in inflammation and pain perception .

Case Studies and Research Findings

- Study on Antitubercular Activity : A study published in MDPI highlighted that modifications in the azetidine structure significantly influenced antibacterial potency against M. tuberculosis strains. The study emphasized the importance of lipophilicity in enhancing activity .

- In Silico Studies : Computational studies have been conducted to predict the binding affinities of these compounds to target proteins involved in bacterial resistance mechanisms. These studies suggest that structural modifications can lead to improved interactions with target sites .

Eigenschaften

IUPAC Name |

tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-4-7(5-14)16-6-10(11,12)13/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVPCKHXIVGJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.